molecular formula C12H16O B1367052 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene CAS No. 53483-16-2

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

Cat. No. B1367052
CAS RN: 53483-16-2
M. Wt: 176.25 g/mol
InChI Key: WRKAPIQETROJHX-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene” is a complex organic compound. It contains a propene group attached to a phenyl ring, which is further substituted with methyl and methoxy groups. The presence of these functional groups suggests that this compound may exhibit interesting chemical properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the methyl and methoxy substituents, and the attachment of the propene group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. The methyl groups would add bulkiness to the molecule, while the methoxy group would introduce polarity. The propene group would add unsaturation to the molecule, which could be relevant in certain chemical reactions.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The phenyl ring is generally stable but can participate in electrophilic aromatic substitution reactions. The methyl groups are not very reactive, but they can influence the reactivity of the phenyl ring by donating electron density. The methoxy group is also an electron-donating group and can participate in nucleophilic substitution reactions. The propene group can undergo addition reactions due to the presence of the carbon-carbon double bond.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents, while the methyl groups could enhance solubility in nonpolar solvents. The propene group could lower the compound’s boiling point and melting point compared to a fully saturated alkane.


Scientific Research Applications

Clinical Evaluation in Coronary Vasodilation

A clinical study evaluated the effects of a coronary vasodilator closely related to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, specifically focusing on patients with angina pectoris. This study provides insights into the potential therapeutic applications of similar compounds in cardiovascular diseases (Sandler, 1960).

Tetrahydropyranyl Protecting Group in Chemistry

Research has explored the use of similar compounds as protecting groups in organic chemistry. This includes studies on the utility and effectiveness of these compounds in facilitating complex chemical reactions, which is an important aspect of synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).

Role in Adsorption and Kinetic Studies

Studies have investigated the adsorption of similar compounds onto acid zeolites and their role as intermediates in chemical reactions. This research contributes to understanding the kinetics and mechanisms of reactions involving these compounds (Fornés, García, Martí, & Fernández, 1998).

Synthesis and Reaction Studies

Research has been conducted on the synthesis and reactions of compounds structurally similar to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This includes the study of their synthesis, reaction with other compounds, and the formation of complex chemical structures, providing valuable information for synthetic organic chemistry (Pimenova, Krasnych, Goun, & Miles, 2003).

Photoinduced Cycloaddition Studies

Research has also been conducted on photoinduced 1,3-dipolar cycloaddition reactions involving compounds similar to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This area of study is crucial for understanding light-induced chemical reactions, which have applications in photochemistry and materials science (Gilgen, Heimgartner, & Schmid, 1974).

Chemical Constituents of Propolis

A study identified novel compounds in Mexican propolis, including compounds structurally related to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This highlights the compound's occurrence in natural products and its potential biomedical applications (Lotti, Campo Fernández, Piccinelli, Cuesta‐Rubio, Márquez Hernández, & Rastrelli, 2010).

Safety And Hazards

As with any chemical compound, handling “3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene” would require appropriate safety measures. These might include wearing protective clothing and eye protection, and ensuring good ventilation. However, without specific safety data for this compound, it’s difficult to comment on its potential hazards.


Future Directions

The study of “3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene” could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in materials science, medicinal chemistry, or synthetic chemistry, among others.


Please note that this analysis is quite general due to the lack of specific information on “3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene”. For a more detailed and accurate analysis, experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKAPIQETROJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498162
Record name 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene

CAS RN

53483-16-2
Record name 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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